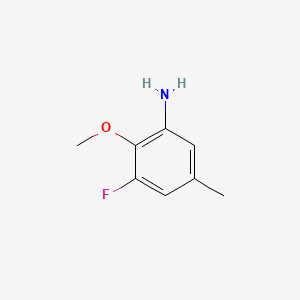

3-Fluoro-2-methoxy-5-methylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-2-methoxy-5-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-5-3-6(9)8(11-2)7(10)4-5/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLWKSGFPLLESR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 3-Fluoro-2-methoxy-5-methylaniline

Preamble: Characterizing a Novel Anilide Moiety

In the landscape of drug discovery and materials science, substituted anilines are foundational scaffolds. Their utility as intermediates is dictated by their physical properties, which govern their reactivity, solubility, and handling. This guide focuses on 3-Fluoro-2-methoxy-5-methylaniline, a specific but sparsely documented derivative.

A thorough review of scientific literature and chemical databases reveals a notable absence of experimentally determined physical data for this exact compound. This is not uncommon for novel or specialized reagents. Therefore, this document adopts a dual strategy to provide maximum value to the research community. Firstly, it presents a comparative analysis based on the known properties of its structural isomers, offering insights into expected behaviors. Secondly, it furnishes detailed, field-proven experimental protocols for researchers to determine these properties in their own laboratories. This approach ensures scientific integrity while providing a practical framework for characterization.

Molecular Identity and Structural Analysis

The first step in characterizing any compound is to establish its fundamental molecular identity.

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₁₀FNO

-

Molecular Weight: 155.17 g/mol

The molecule's structure consists of an aniline core, which is a benzene ring substituted with an amino group (-NH₂). The ring is further functionalized with three key substituents whose positions critically influence the compound's physicochemical nature:

-

A Fluoro (-F) group at position 3: This highly electronegative atom significantly impacts the molecule's polarity, pKa, and potential for hydrogen bonding.

-

A Methoxy (-OCH₃) group at position 2: This group introduces steric hindrance around the adjacent amino group and can act as a hydrogen bond acceptor.

-

A Methyl (-CH₃) group at position 5: This nonpolar group adds to the molecule's lipophilicity.

The interplay of these groups—their electronic effects (inductive vs. resonance) and steric hindrance—dictates the intermolecular forces and, consequently, the macroscopic physical properties.

Comparative Analysis of Structural Isomers

To build a reliable profile for this compound, we can analyze the experimentally determined properties of its commercially available isomers. The location of the fluoro and methyl groups creates significant differences in melting points, boiling points, and solubility by altering the molecular symmetry, dipole moment, and capacity for intermolecular hydrogen bonding and crystal lattice packing.

| Property | 2-Methoxy-5-methylaniline [1][2][3] | 3-Fluoro-2-methylaniline [4] | 3-Fluoro-4-methoxyaniline |

| CAS Number | 120-71-8 | 443-86-7 | 366-99-4 |

| Structure | |||

| Appearance | White to black solid[1] | Light yellow transparent liquid[4] | Brown powder |

| Melting Point | 49 - 55 °C[1] | 7 °C[4] | 81 – 83 °C |

| Boiling Point | 235 °C @ 760 mmHg[1] | 89-91 °C @ 15 mmHg[4] | Not Available |

| Solubility | Insoluble in water[1] | Not specified | Not specified |

| Molecular Weight | 137.18 g/mol [1] | 125.14 g/mol [4] | 141.15 g/mol |

Expert Analysis of Isomeric Trends:

The data reveals critical structure-property relationships. The non-fluorinated isomer, 2-Methoxy-5-methylaniline, is a solid with a moderate melting point, suggesting a well-ordered crystal lattice. In contrast, 3-Fluoro-2-methylaniline is a liquid at room temperature, with a very low melting point of 7°C[4]. This dramatic difference is likely due to the fluorine atom disrupting the crystal packing that would otherwise be established by the aniline derivative. The high boiling point of the non-fluorinated isomer is typical for anilines capable of strong hydrogen bonding. The boiling point for 3-Fluoro-2-methylaniline is given under reduced pressure, but it is expected to be lower than its non-fluorinated counterpart due to its lower molecular weight. Based on these trends, it is reasonable to hypothesize that the target compound, This compound , will be a solid at room temperature, with a melting point influenced by the unique dipole moment and packing arrangement conferred by its specific substitution pattern.

Experimental Determination of Physical Properties

For any novel compound, experimental verification is paramount. The following section provides standardized, self-validating protocols for determining the core physical properties of this compound.

Workflow for Characterization

The logical flow for characterizing a new chemical entity like this involves sequential analysis, where each step confirms the identity and purity before proceeding to the next measurement.

Caption: Workflow for the Characterization of a Novel Compound.

Protocol for Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range (0.5-1.0°C) is characteristic of a pure crystalline solid, while impurities typically depress and broaden the melting range.

Methodology (Capillary Method):

-

Sample Preparation: Ensure the synthesized this compound is a completely dry, fine powder.

-

Capillary Loading: Press the open end of a glass capillary tube into the powder, trapping a small amount. Tap the sealed end of the tube gently on a hard surface to pack the solid to a height of 2-3 mm.[5]

-

Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus (e.g., a Mel-Temp).

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting temperature. This saves time in the subsequent accurate measurements.

-

Accurate Determination: Allow the apparatus to cool. Using a fresh capillary, heat the block again, but slow the rate of temperature increase to 1-2°C per minute as you approach the approximate melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

-

Validation: Repeat the measurement at least twice to ensure consistency.

Protocol for Boiling Point Determination

While the target compound is predicted to be a solid, this protocol is standard for liquid aniline derivatives and for cases where distillation is used for purification.

Methodology (Micro-Boiling Point/Reflux Method):

-

Apparatus Setup: Place approximately 3-5 mL of the liquid into a small round-bottom flask with a boiling chip. Fit a condenser vertically onto the flask and a thermometer such that the bulb is positioned just below the side arm of the condenser, ensuring it measures the vapor temperature.[6]

-

Heating: Gently heat the flask using a heating mantle or sand bath.

-

Observation: Observe the vapor condensing on the thermometer bulb. The temperature will stabilize when the vapor is in equilibrium with the boiling liquid.[6][7]

-

Data Recording: Record the stable temperature as the boiling point. Also, record the atmospheric pressure, as boiling point is pressure-dependent.

Protocol for Solubility Assessment

Understanding solubility is critical for selecting appropriate solvents for reactions, purification, and formulation. The "like dissolves like" principle is a guiding tenet.[8]

Methodology:

-

Solvent Selection: Prepare a panel of solvents with varying polarities:

-

Polar Protic: Water, Methanol

-

Polar Aprotic: DMSO, Acetonitrile

-

Nonpolar: Toluene, Hexane

-

Aqueous Acid/Base: 5% HCl, 5% NaOH

-

-

Procedure: To approximately 20-30 mg of this compound in a small test tube, add 0.5 mL of the chosen solvent.[9]

-

Observation: Agitate the mixture vigorously for 1-2 minutes. Observe if the solid dissolves completely.

-

Classification:

-

Soluble: A clear, homogeneous solution forms.

-

Partially Soluble: Some solid remains, but a noticeable amount has dissolved.

-

Insoluble: The solid remains largely unchanged.

-

-

Acid-Base Causality: Aniline derivatives are basic and should dissolve in aqueous acid (like 5% HCl) through the formation of a soluble ammonium salt. This serves as a confirmatory test for the amine functional group.[9]

Protocol for ¹H NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for confirming the molecular structure.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 300 or 400 MHz).

-

Spectral Analysis - Expected Signals:

-

Aromatic Protons: The protons on the benzene ring will appear in the ~6.5-8.0 ppm region. Their splitting patterns (coupling constants) will be complex due to coupling with each other and potentially with the fluorine atom. Analysis of J-coupling is essential to confirm the substitution pattern.[10]

-

Amine Protons (-NH₂): A broad singlet is expected, typically in the 3.5-5.0 ppm range. Its chemical shift is highly dependent on solvent and concentration. This signal can be confirmed by a D₂O exchange experiment, where the peak disappears.[11]

-

Methoxy Protons (-OCH₃): A sharp singlet corresponding to three protons will likely appear around 3.8-4.0 ppm.

-

Methyl Protons (-CH₃): A sharp singlet for three protons is expected in the upfield region, typically around 2.2-2.5 ppm.

-

Safety and Handling

Substituted anilines should be handled with care. While specific toxicity data for this compound is unavailable, data from its isomers suggests it should be treated as harmful if swallowed or in contact with skin, and as a potential irritant.[1] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are mandatory.

Conclusion

This guide provides a comprehensive framework for understanding and determining the physical properties of this compound. By leveraging comparative data from its isomers and adhering to rigorous, standardized experimental protocols, researchers can confidently characterize this compound. The provided methodologies for determining melting point, boiling point, solubility, and structural confirmation via NMR are foundational techniques that ensure data integrity and reproducibility, empowering scientists in their drug development and materials research endeavors.

References

-

Melting point determination. (n.d.). University of Calgary. Retrieved January 23, 2026, from [Link]

-

Exploring 3-Fluoro-2-Methylaniline: Properties, Applications, and Manufacturing. (n.d.). Ningbo Innopharmchem Co., Ltd. Retrieved January 23, 2026, from [Link]

-

Melting Point Determination Procedure. (2021, August 20). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

-

Solubility of Organic Compounds. (2023, August 31). University of Toronto Scarborough. Retrieved January 23, 2026, from [Link]

-

Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Millersville University. Retrieved January 23, 2026, from [Link]

-

Procedure For Determining Solubility Of Organic Compounds. (n.d.). Scribd. Retrieved January 23, 2026, from [Link]

-

1H NMR Spectroscopy. (n.d.). University of Potsdam. Retrieved January 23, 2026, from [Link]

-

Boiling Point Determination. (n.d.). University of Calgary. Retrieved January 23, 2026, from [Link]

-

Determination Of Boiling Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved January 23, 2026, from [Link]

-

Micro-boiling point measurement. (n.d.). University of Calgary. Retrieved January 23, 2026, from [Link]

-

Solubility of Organic Compounds. (n.d.). Chemistry Steps. Retrieved January 23, 2026, from [Link]

-

2-Methoxy-5-methylaniline, 99%. (n.d.). Scientific Laboratory Supplies. Retrieved January 23, 2026, from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. 2-甲氧基-5-甲基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. innospk.com [innospk.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 9. scribd.com [scribd.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. che.hw.ac.uk [che.hw.ac.uk]

A Researcher's Guide to the Safe Handling of 3-Fluoro-2-methoxy-5-methylaniline

An In-Depth Technical Guide for Laboratory Professionals

This guide provides a detailed overview of the essential safety protocols and handling procedures for 3-Fluoro-2-methoxy-5-methylaniline, a compound frequently utilized in pharmaceutical research and development. As a substituted aniline, this chemical presents specific hazards that necessitate rigorous adherence to safety measures to protect laboratory personnel and the environment. This document is intended for researchers, scientists, and drug development professionals, offering a technical framework grounded in established safety science.

Compound Identification and Physicochemical Properties

Before handling any chemical, a thorough understanding of its identity and physical characteristics is paramount. This information is critical for anticipating its behavior under various laboratory conditions and for conducting a comprehensive risk assessment.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 3-Fluoro-5-methyl-o-anisidine |

| CAS Number | 1801669-98-3 |

| Molecular Formula | C8H10FNO |

| Molecular Weight | 155.17 g/mol |

Note: Data for the specific target compound is limited. Properties of the related compound 2-Methoxy-5-methylaniline (p-Cresidine, CAS 120-71-8) are often used as a surrogate for risk assessment.

| Property | Value (for 2-Methoxy-5-methylaniline) | Source |

| Appearance | White to Green to Brown powder or lump | |

| Melting Point | 51.0 to 54.0 °C | |

| Boiling Point | 235 °C | |

| Solubility | Soluble in alcohol, ether, and benzene. Sparingly soluble in water (4.7 g/L at 25 °C). |

Hazard Identification and Toxicological Profile

Substituted anilines as a class are recognized for their potential toxicity. The primary hazards are associated with acute toxicity, carcinogenicity, and the ability to cause methemoglobinemia.

GHS Classification and Hazard Statements

Anticipated Hazards:

-

Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, inhaled, or in contact with skin.[2]

-

Carcinogenicity: May cause cancer.[1] Aromatic amines are a class of chemicals known for their carcinogenic potential.[3][4]

-

Skin Irritation/Corrosion: Causes skin irritation.[5]

-

Eye Damage/Irritation: Causes serious eye irritation or damage.[5]

-

Respiratory Irritation: May cause respiratory irritation.[2]

-

Methemoglobinemia: A key systemic effect of aniline exposure is the oxidation of iron in hemoglobin, rendering it unable to transport oxygen, leading to cyanosis, headache, dizziness, and fatigue.[6]

Mechanistic Insights into Toxicity

The toxicity of aromatic amines is intrinsically linked to their metabolism. In the body, the amine group can be oxidized to form reactive intermediates. These metabolites can covalently bind to cellular macromolecules like DNA, leading to mutations and potentially initiating cancer.[4] Furthermore, these reactive species can oxidize the ferrous iron (Fe2+) of hemoglobin to the ferric state (Fe3+), forming methemoglobin, which disrupts oxygen transport in the blood.[7] The presence of a fluorine atom can influence the metabolic pathways and reactivity of the compound, potentially altering its toxicological profile.

Risk Management and Handling Protocols

A multi-layered approach to risk management, encompassing engineering controls, personal protective equipment, and stringent operational procedures, is essential for the safe handling of this compound.

Engineering Controls

The primary line of defense is to minimize exposure at the source.

-

Chemical Fume Hood: All work involving the handling of solid this compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of fugitive emissions.[9]

-

Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[1]

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are critical to prevent dermal, ocular, and respiratory exposure.

| PPE Category | Specification | Rationale |

| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | Aromatic amines can be absorbed through the skin.[7][8] Nitrile gloves provide adequate protection for incidental contact. For prolonged handling, heavier-duty gloves should be considered. |

| Eye Protection | Safety goggles or safety glasses with side shields. | Protects against splashes and airborne particles.[5] |

| Skin/Body Protection | A fully buttoned lab coat. | Prevents contamination of personal clothing.[5] |

| Respiratory Protection | Not typically required when working in a fume hood. | If there is a potential for exposure outside of a fume hood, a respirator may be necessary.[10] |

Standard Handling and Weighing Workflow

The following diagram outlines the critical safety steps for a common laboratory procedure involving this compound.

Caption: Safe handling workflow for weighing and dissolving this compound.

Storage Requirements

Proper storage is crucial to maintain the compound's integrity and prevent accidental release.

-

Location: Store in a cool, dry, and well-ventilated area.[5]

-

Container: Keep the container tightly closed and stored under an inert atmosphere if possible, as anilines can be sensitive to air and light.

-

Incompatibilities: Segregate from strong oxidizing agents, acids, and acid anhydrides.[11]

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

Spill Response

The appropriate response depends on the scale of the spill.

Caption: Decision tree for responding to a chemical spill.

For any spill, avoid generating dust and prevent the material from entering drains.[9] Evacuate personnel from the affected area and ensure adequate ventilation.[9]

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury from exposure.[1]

-

Inhalation: Move the individual to fresh air immediately.[12] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[6]

-

Skin Contact: Immediately remove contaminated clothing.[7] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[6] Seek medical attention.[13]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[13]

-

Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[9] Call a poison center or physician immediately.[1]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Collect waste material in a suitable, sealed, and clearly labeled container.[9]

-

Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[5] Do not allow the chemical to enter drains or the environment.[9]

References

- Fisher Scientific. (n.d.). Safety Data Sheet: 2-Methoxy-5-methylaniline.

-

National Center for Biotechnology Information. (n.d.). 2-Methoxy-5-Methylaniline. PubChem Compound Database. Retrieved from [Link]

-

ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Aniline | Medical Management Guidelines. Retrieved from [Link]

-

SKC Inc. (2024). SAFETY DATA SHEET - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]

- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 4-Fluoro-2-methylaniline.

-

National Institute for Occupational Safety and Health (NIOSH). (n.d.). amines, aromatic 2002. Centers for Disease Control and Prevention. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 3-Fluoro-5-methylaniline, min 98%, 100 grams. Retrieved from [Link]

-

Washington State University. (n.d.). Aniline Safety Data Sheet. Retrieved from [Link]

- Ministry of the Environment, Japan. (n.d.). 2-Methoxy-5-methylaniline Chemical Substances Control Law Reference.

-

Nederman. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

-

GOV.UK. (n.d.). Aniline - Incident management. Retrieved from [Link]

-

ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. echemi.com [echemi.com]

- 3. 2-Methoxy-5-Methylaniline | C8H11NO | CID 8445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemicalbook.com [chemicalbook.com]

- 6. nj.gov [nj.gov]

- 7. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 8. cdc.gov [cdc.gov]

- 9. international.skcinc.com [international.skcinc.com]

- 10. diplomatacomercial.com [diplomatacomercial.com]

- 11. fishersci.com [fishersci.com]

- 12. ANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

Navigating the Spectroscopic Landscape of Novel Aromatic Amines: A Methodological Guide for the Characterization of 3-Fluoro-2-methoxy-5-methylaniline

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative of Rigorous Spectroscopic Analysis

Molecular Structure and Predicted Spectroscopic Behavior

The first step in the analysis of a novel compound is a thorough examination of its structure to predict its spectral behavior. The structure of 3-Fluoro-2-methoxy-5-methylaniline presents a unique combination of substituents on the benzene ring, each influencing the electronic environment and, consequently, the spectral output.

Figure 1: Structure of this compound.

The interplay of the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups, the electron-withdrawing fluorine (-F) atom, and the weakly electron-donating methyl (-CH₃) group will create a distinct pattern of signals in various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide invaluable information.

Experimental Protocol: Acquiring High-Quality NMR Spectra

A self-validating NMR protocol is crucial for reliable data.

-

Sample Preparation:

-

Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; for anilines, CDCl₃ is often suitable, but DMSO-d₆ can be advantageous for observing exchangeable protons like those of the amine group.

-

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is particularly important for resolving the aromatic protons.

-

Shim the instrument to obtain a narrow and symmetrical solvent peak, ensuring high resolution.

-

Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be necessary. Proton decoupling (e.g., broadband decoupling) should be employed to simplify the spectrum to singlets for each unique carbon.

-

(Optional but Recommended) Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine ¹H-¹³C one-bond correlations.

-

¹H NMR Spectral Interpretation: A Proton's Perspective

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale |

| Aromatic-H (on C4) | 6.5 - 6.8 | Doublet of doublets (dd) or triplet (t) | 1H | Influenced by ortho-F and para-NH₂. Coupling to both F and the adjacent aromatic proton is expected. |

| Aromatic-H (on C6) | 6.8 - 7.1 | Doublet (d) | 1H | Influenced by ortho-NH₂ and para-CH₃. Will show coupling to the adjacent aromatic proton. |

| -NH₂ | 3.5 - 4.5 | Broad singlet | 2H | Chemical shift is solvent and concentration-dependent. The protons are exchangeable. |

| -OCH₃ | 3.8 - 4.0 | Singlet | 3H | Methoxy protons are shielded and do not couple with other protons. |

| -CH₃ | 2.2 - 2.4 | Singlet | 3H | Methyl protons on the aromatic ring are typically in this region and do not show coupling. |

The presence of the fluorine atom will introduce J-coupling with nearby protons, most notably the proton on C4. This ³J(H-F) coupling is typically in the range of 5-10 Hz.

¹³C NMR Spectral Interpretation: The Carbon Skeleton

The ¹³C NMR spectrum will indicate the number of unique carbon atoms in the molecule. The fluorine atom will also couple to the carbon atoms, with the magnitude of the nJ(C-F) coupling constant decreasing with the number of bonds separating the atoms.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Rationale |

| C-NH₂ (C1) | 140 - 150 | Doublet (³J(C-F) ~ 5-10 Hz) | Attached to the electron-donating amino group. |

| C-OCH₃ (C2) | 145 - 155 | Doublet (²J(C-F) ~ 15-25 Hz) | Attached to the electron-donating methoxy group. |

| C-F (C3) | 150 - 160 | Doublet (¹J(C-F) ~ 230-260 Hz) | Directly attached to the electronegative fluorine atom, resulting in a large downfield shift and a large one-bond coupling constant. |

| C-H (C4) | 110 - 120 | Doublet (²J(C-F) ~ 20-30 Hz) | Shielded carbon with a significant two-bond coupling to fluorine. |

| C-CH₃ (C5) | 125 - 135 | Doublet (³J(C-F) ~ 3-8 Hz) | Attached to the methyl group. |

| C-H (C6) | 115 - 125 | Singlet or small doublet (⁴J(C-F) < 3 Hz) | Shielded carbon with negligible four-bond coupling to fluorine. |

| -OCH₃ | 55 - 60 | Singlet | Typical chemical shift for a methoxy carbon. |

| -CH₃ | 20 - 25 | Singlet | Typical chemical shift for a methyl carbon on an aromatic ring. |

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation patterns.

Experimental Protocol: Ionization and Detection

-

Sample Introduction: The sample can be introduced directly via a solids probe or, more commonly, through a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization:

-

Electron Ionization (EI): A hard ionization technique that leads to extensive fragmentation. This is useful for creating a characteristic fragmentation fingerprint.

-

Electrospray Ionization (ESI): A soft ionization technique that typically results in the protonated molecule [M+H]⁺. This is ideal for confirming the molecular weight.

-

-

Mass Analysis: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

Interpreting the Mass Spectrum

-

Molecular Ion Peak ([M]⁺• or [M+H]⁺): For this compound (C₈H₁₀FNO), the expected monoisotopic mass is approximately 155.07 Da. A high-resolution mass measurement would provide a more precise value to confirm the molecular formula.

-

Fragmentation Pattern (EI): The fragmentation of anilines is often characterized by the loss of small neutral molecules or radicals.

Figure 2: Predicted EI-MS Fragmentation Pathway.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.

Experimental Protocol: Sample Analysis

-

Sample Preparation:

-

Solid State: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred due to its simplicity and minimal sample preparation.

-

Solution: The sample can be dissolved in a suitable solvent (e.g., CCl₄, CHCl₃) and analyzed in an IR-transparent cell.

-

-

Data Acquisition: An FTIR (Fourier-Transform Infrared) spectrometer is used to acquire the spectrum. A background spectrum should be collected and subtracted from the sample spectrum.

Interpreting the IR Spectrum

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| N-H (amine) | 3300 - 3500 | Symmetric and asymmetric stretching (two bands for -NH₂) |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (aliphatic) | 2850 - 3000 | Stretching (from -OCH₃ and -CH₃) |

| C=C (aromatic) | 1500 - 1600 | Ring stretching |

| C-N | 1250 - 1350 | Stretching |

| C-O (ether) | 1000 - 1300 | Asymmetric and symmetric stretching |

| C-F | 1000 - 1400 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated systems within a molecule.

Experimental Protocol: Measuring Absorbance

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, hexane).

-

Data Acquisition: Use a dual-beam UV-Vis spectrophotometer to measure the absorbance of the sample across a range of wavelengths (typically 200-400 nm for aromatic compounds).

Interpreting the UV-Vis Spectrum

Aromatic compounds typically exhibit two main absorption bands:

-

E-band (E₂ band): A strong absorption around 200-230 nm.

-

B-band: A weaker, more structured absorption at longer wavelengths (250-290 nm).

The presence of auxochromes (-NH₂, -OCH₃) will cause a bathochromic (red) shift of these absorptions to longer wavelengths. The exact λₘₐₓ values will be characteristic of the specific substitution pattern of this compound.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive characterization of a novel molecule such as this compound is not reliant on a single analytical technique. Instead, it is the synergistic integration of data from NMR, MS, IR, and UV-Vis spectroscopy that provides an unambiguous and robust structural assignment. This guide has outlined the theoretical and practical considerations for such an analysis. By following these self-validating protocols and applying sound principles of spectral interpretation, researchers can confidently elucidate the structure of novel aromatic amines, a critical step in the journey of drug discovery and development.

References

-

PubChem. 2-Methoxy-5-methylaniline. National Center for Biotechnology Information. [Link]

-

NIST. 2-Fluoro-5-methylaniline. National Institute of Standards and Technology. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (A general authoritative reference for spectroscopic methods).

Methodological & Application

Application Notes and Protocols: 3-Fluoro-2-methoxy-5-methylaniline as a Versatile Precursor for Heterocyclic Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of 3-Fluoro-2-methoxy-5-methylaniline

In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. The strategic incorporation of fluorine and other modulating substituents into aromatic scaffolds can profoundly influence a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. This compound emerges as a highly valuable and versatile building block for this purpose. Its unique substitution pattern—an electron-withdrawing fluorine atom, an electron-donating methoxy group, and a lipophilic methyl group—offers a nuanced platform for controlling reaction regioselectivity and fine-tuning the electronic and steric profile of target heterocycles.

This technical guide provides in-depth application notes and detailed experimental protocols for the synthesis of two key classes of heterocyclic compounds—quinolines and benzimidazoles—using this compound as the common starting material. The methodologies presented are grounded in classical named reactions, adapted to this specific substrate, with a focus on explaining the underlying chemical principles and expected outcomes.

PART I: Synthesis of Substituted Quinolines via the Combes Reaction

The quinoline core is a privileged scaffold in drug discovery, appearing in numerous pharmaceuticals with a wide range of biological activities. The Combes synthesis provides a direct and acid-catalyzed route to substituted quinolines through the condensation of an aniline with a β-diketone.[1][2]

Mechanistic Rationale and Regioselectivity

The Combes reaction proceeds through the formation of an enamine intermediate from the aniline and the β-diketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (cyclization) and subsequent dehydration to form the aromatic quinoline ring.[3]

The regioselectivity of the cyclization step is a critical consideration, especially with a meta-substituted aniline like this compound. The substituents on the aniline ring direct the position of the ring closure. The methoxy group (-OCH₃) is a strong activating, ortho-, para-director, while the fluorine (-F) is a deactivating, ortho-, para-director. The methyl group (-CH₃) is weakly activating and ortho-, para-directing.

In this specific substrate, the positions ortho to the strongly activating methoxy group are sterically hindered by the adjacent fluorine and methyl groups. The position para to the methoxy group (and ortho to the fluorine) is a likely site for electrophilic attack. However, studies have shown that with methoxy-substituted anilines, steric effects can play a significant role, often favoring the formation of 2-substituted quinolines.[3] The following protocol is designed to favor one regioisomer, but researchers should be prepared to encounter a mixture of products requiring chromatographic separation.

Workflow for Combes Quinoline Synthesis

Sources

Application Notes & Protocols: The Strategic Use of Fluorinated Anilines in Modern Agrochemical Development

Abstract: The strategic incorporation of fluorine into aniline moieties represents a cornerstone of modern agrochemical design. This guide provides researchers, chemists, and development professionals with an in-depth understanding of why and how fluorinated anilines are leveraged to create next-generation herbicides, fungicides, and insecticides. We will explore the profound physicochemical effects of fluorination, detail synthetic and analytical protocols, and examine case studies of market-leading products. This document is designed to bridge theory with practice, offering field-proven insights to accelerate innovation in crop protection.

Introduction: Why Fluorine Remains the Agrochemical Chemist's Most Powerful Tool

The introduction of fluorine into bioactive molecules can dramatically alter their physical, chemical, and biological properties.[1][2][3] In agrochemical research, where efficacy, stability, and safety are paramount, fluorine is not merely an additive but a strategic design element. Fluorinated anilines, in particular, serve as crucial intermediates for a vast array of active ingredients.[4][5] Between 2016 and 2022, approximately 64% of newly launched halogenated agrochemicals were fluorinated, underscoring the immense impact of this strategy.[6][7]

The age of fluorinated agrochemicals was effectively ushered in with the herbicide trifluralin, a 2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline, demonstrating early on the power of the CF₃ group.[7] This guide will dissect the causality behind these effects and provide actionable protocols for harnessing the power of fluorinated anilines in your own research and development pipeline.

Section 1: The Strategic Role of Fluorine in Anilino-Agrochemicals

The decision to incorporate fluorine is driven by its unique atomic properties: high electronegativity, small van der Waals radius (1.47 Å), and the exceptional strength of the carbon-fluorine bond (C-F), which is the strongest single bond to carbon (~485 kJ mol⁻¹).[1][7] These attributes translate into several predictable and advantageous modifications of the parent aniline molecule.

Modulation of Physicochemical Properties

Introducing fluorine or fluorinated alkyl groups (e.g., -CF₃, -OCF₃, -CHF₂) onto an aniline ring fundamentally alters its electronics and lipophilicity.

-

Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine significantly decreases the basicity of the aniline nitrogen. This is a critical factor for optimizing a molecule's interaction with its biological target and controlling its environmental mobility. For example, the pKa of aniline is ~4.6, while the pKa of 3-(trifluoromethyl)aniline is ~3.5. This reduction in basicity can prevent unwanted protonation, enhance membrane permeability, and fine-tune binding interactions within a target enzyme's active site.

-

Lipophilicity (LogP): Fluorine substitution generally increases a molecule's lipophilicity, which can enhance its ability to penetrate the waxy cuticles of plants or the exoskeletons of insects.[8] This improved bioavailability often leads to higher potency and allows for lower application rates in the field.

-

Metabolic Stability: The strength of the C-F bond makes it highly resistant to oxidative metabolism by enzymes like cytochrome P450s.[1][9] By strategically placing fluorine atoms at metabolically vulnerable positions on the aniline ring, chemists can block common degradation pathways, thereby increasing the molecule's persistence and efficacy.[8][9]

The following diagram illustrates the cascading effects of fluorine substitution on molecular properties and, ultimately, biological performance.

Caption: Impact of Fluorination on Agrochemical Properties.

Case Studies: Market-Leading Agrochemicals

The success of fluorinated anilines is best illustrated by examining commercial products where this moiety is central to the active ingredient's function.

| Agrochemical | Class | Fluorinated Aniline Moiety | Key Contribution of Fluorine |

| Boscalid | Fungicide (SDHI) | 2-chloro-4'-fluoro-biphenyl-4-amine derived | Enhances binding to succinate dehydrogenase; metabolic stability. |

| Fluazinam | Fungicide | N-(3-chloro-5-trifluoromethyl-2-pyridyl)aniline derivative | CF₃ group is critical for uncoupling mitochondrial oxidative phosphorylation. |

| Bixafen | Fungicide (SDHI) | N-(3',4'-dichloro-5-fluorobiphenyl-2-yl)aniline core | Fluorine atom contributes to potent enzyme inhibition and systemic properties. |

| Chlorantraniliprole | Insecticide | Anthranilic diamide derived from a fluorinated aniline precursor | While not a direct aniline, its precursors highlight fluorine's role in optimizing activity at the ryanodine receptor.[10] |

Section 2: Synthetic Strategies & Key Protocols

The synthesis of agrochemicals from fluorinated anilines predominantly involves the use of these compounds as pre-functionalized building blocks.[1][2] The most common reaction is the formation of an amide bond, linking the aniline nitrogen to a carboxylic acid-containing fragment, often a heterocyclic scaffold.

Common Synthetic Routes to Fluorinated Anilines

Fluorinated anilines are valuable intermediates prepared through several industrial methods:[4]

-

Nitration and Reduction: Nitration of a corresponding fluorinated aromatic compound followed by reduction of the nitro group is a classic and widely used approach.[4]

-

Halogen Exchange (Halex) Reaction: This method involves a chlorine-fluorine exchange on a chlorinated nitroaromatic precursor, followed by reduction.[5] This is particularly effective when the nitro group activates chlorine atoms at the ortho and para positions.[5]

-

From Azides: Aromatic azides can be treated with anhydrous hydrogen fluoride to yield fluorinated anilines.[11]

Protocol: Amide Coupling with an Electron-Deficient Fluorinated Aniline

The electron-withdrawing effect of fluorine substituents makes fluorinated anilines poor nucleophiles, which can render standard amide coupling conditions ineffective. This protocol details a robust method for coupling a carboxylic acid with a challenging substrate like 3-(Trifluoromethyl)aniline.

Objective: To synthesize N-(3-(trifluoromethyl)phenyl)picolinamide, a model compound representing a common structural motif in modern fungicides (e.g., SDHIs).

Causality Behind Choices:

-

Coupling Reagent: Standard reagents like EDC/HOBt can be sluggish with electron-deficient anilines. Using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides a highly activated ester, driving the reaction to completion.

-

Base: A non-nucleophilic organic base like DIPEA (N,N-Diisopropylethylamine) is used to neutralize the acid formed without competing in the coupling reaction.

-

Solvent: A polar aprotic solvent like DMF (Dimethylformamide) or THF (Tetrahydrofuran) is chosen for its ability to dissolve all reactants and facilitate the reaction.

Materials:

-

Picolinic acid (1.0 eq)

-

HATU (1.1 eq)

-

DIPEA (2.5 eq)

-

Anhydrous THF

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add picolinic acid (1.0 eq) and anhydrous THF (approx. 0.2 M).

-

Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir at room temperature for 15-20 minutes. A slight color change may be observed as the active ester forms.

-

Amine Addition: Add 3-(Trifluoromethyl)aniline (1.0 eq) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 2-4 hours).

-

Workup: a. Quench the reaction by adding water. b. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. c. Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product.

-

Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.

Self-Validation & Troubleshooting:

-

Expected Outcome: A white to off-white solid. Yields should typically be >80%.

-

TLC Analysis: The product should have an Rf value intermediate between the two starting materials.

-

¹⁹F NMR: A sharp singlet around -63 ppm is the definitive confirmation of the trifluoromethyl group's presence.

-

Troubleshooting: If the reaction stalls, gentle heating (40-50 °C) can be applied. If side products are observed, ensure the purity of the starting aniline and the anhydrous nature of the reaction conditions.

The following workflow diagram summarizes the protocol.

Caption: Experimental workflow for amide coupling.

Section 3: Analytical Characterization

Proper characterization is essential to confirm the identity and purity of newly synthesized fluorinated compounds. While standard techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry are routine, ¹⁹F NMR is an exceptionally powerful and indispensable tool.

The Power of ¹⁹F NMR Spectroscopy

¹⁹F NMR offers several distinct advantages for analyzing these molecules:[15]

-

High Sensitivity: The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, resulting in sensitivity close to that of ¹H NMR.

-

Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a very wide range (~500 ppm), which minimizes signal overlap even in complex molecules.[16][17]

-

No Solvent Interference: Standard deuterated solvents lack fluorine, providing a clean baseline and simplifying quantification.[16]

-

Structural Insight: The chemical shift of a fluorine atom is highly sensitive to its electronic environment, making ¹⁹F NMR an excellent probe for confirming substitution patterns and detecting subtle structural changes.[18]

Practical Application: In the protocol described in Section 2.2, the ¹⁹F NMR spectrum of the final product would show a single peak for the -CF₃ group. The absence of other fluorine signals confirms that no unintended fluorination or defluorination has occurred. Quantitative ¹⁹F NMR can also be used to determine the purity of the sample against a known standard.[16]

Section 4: Challenges and Future Outlook

While fluorinated anilines are powerful tools, their use is not without challenges. The high stability of the C-F bond can lead to environmental persistence for some fluorinated pesticides.[19] Researchers must balance the need for efficacy with the imperative for environmental stewardship, designing molecules that are potent against their targets but ultimately degradable.

The future of agrochemical development will likely see the continued and even expanded use of fluorinated intermediates.[6][19] Innovations in synthetic chemistry are enabling the creation of novel fluorinated motifs beyond simple -F and -CF₃ groups. The ongoing discovery of new biological modes of action will provide fresh scaffolds where the unique properties of fluorinated anilines can be deployed to solve critical challenges in global food production.[7]

References

- Preparation of fluorinated anilines.

- Preparation of fluorinated anilines.

- Fluorinated Pesticide Intermediates: What They Are, and How Are They Synthesized? Organofluorine / Alfa Chemistry.

- Preparation of fluorinated aniline.

- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Beilstein Journal of Organic Chemistry.

- Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. RSC Advances.

- Novel Fluorinated Aniline Anthranilic Diamides Improved Insecticidal Activity Targeting the Ryanodine Receptor. Molecules.

- Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology.

- The Impact of Fluorine Chemistry on Modern Agrochemicals. BOC Sciences.

- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Beilstein Journal of Organic Chemistry.

- Recent developments in fluorine-containing pesticides. Pest Management Science.

- Fluorine-Containing Agrochemicals: An Overview of Recent Developments. ACS Symposium Series.

- The Rise and Risks of Fluorinated Pesticides: A Call for Comprehensive Research to Address Environmental and Health Concerns. Journal of Agricultural and Food Chemistry.

- M-trifluoromethylaniline (Ref: CGA 72903). AERU - University of Hertfordshire.

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorin

- 3-(Trifluoromethyl)aniline.

- Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry.

- 19F NMR Fingerprints: Identification of Neutral Organic Compounds in a Molecular Container. Journal of the American Chemical Society.

- Preparation of trifluoromethylanilines.

- 19Flourine NMR. University of Ottawa.

Sources

- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]

- 2. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]

- 3. researchgate.net [researchgate.net]

- 4. US7154006B2 - Preparation of fluorinated anilines - Google Patents [patents.google.com]

- 5. CN100396661C - Preparation of fluorinated aniline - Google Patents [patents.google.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Fluorinated Aniline Anthranilic Diamides Improved Insecticidal Activity Targeting the Ryanodine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US4145364A - Preparation of fluorinated anilines - Google Patents [patents.google.com]

- 12. M-trifluoromethylaniline (Ref: CGA 72903) [sitem.herts.ac.uk]

- 13. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]

- 15. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 16. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 19Flourine NMR [chem.ch.huji.ac.il]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

The Strategic Utility of 3-Fluoro-2-methoxy-5-methylaniline in the Synthesis of Advanced Organic Materials

Introduction: A Trifecta of Functionality for Modern Chemistry

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the successful development of novel materials with tailored properties. 3-Fluoro-2-methoxy-5-methylaniline emerges as a molecule of significant interest, embodying a trifecta of functional groups that impart unique reactivity and versatility. The presence of a nucleophilic aniline moiety, a directing and electron-donating methoxy group, and an electronegative fluorine atom on a toluene scaffold creates a platform for diverse chemical transformations. This application note explores the potential of this compound as a key intermediate in the synthesis of high-performance organic electronic materials and complex pharmaceutical precursors. While direct literature on this specific isomer is nascent, its utility can be confidently inferred from the well-established chemistry of its structural analogs.

The fluorine substituent is known to enhance the metabolic stability and binding affinity of drug candidates, making fluorinated anilines valuable in medicinal chemistry.[1][2][3] In the realm of organic electronics, the introduction of fluorine can modulate HOMO/LUMO energy levels, improve thermal stability, and influence intermolecular packing, all of which are critical parameters for optimizing the performance of Organic Light-Emitting Diodes (OLEDs).[4] The aniline functionality serves as a versatile handle for a variety of C-N and C-C bond-forming reactions, most notably the Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling.[5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound. We will delve into its intrinsic properties, propose a viable synthetic pathway, and present detailed protocols for its application in the synthesis of advanced organic materials.

Physicochemical Properties and Safety Considerations

While experimental data for this compound is not extensively documented, we can extrapolate its properties from its close isomer, 2-methoxy-5-methylaniline.[7][8]

| Property | Inferred Value | Source (Analog) |

| Molecular Formula | C₈H₁₀FNO | - |

| Molecular Weight | 155.17 g/mol | - |

| Appearance | Expected to be a solid at room temperature | [8] |

| Melting Point | Estimated to be in the range of 40-60 °C | [8] |

| Boiling Point | Estimated to be >200 °C | [8] |

| Solubility | Likely soluble in common organic solvents (e.g., DCM, THF, Toluene) | [8] |

Safety and Handling: Substituted anilines should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Acute toxicity is a potential concern, and appropriate precautions should be taken to avoid inhalation, ingestion, and skin contact.[8]

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be designed starting from commercially available materials, employing standard and robust organic transformations.

Figure 1: Proposed synthetic pathway for this compound.

Protocol 1: Synthesis of this compound

-

Acetylation of 2-Methoxy-5-methylaniline:

-

To a solution of 2-methoxy-5-methylaniline (1.0 eq) in dichloromethane (DCM) at 0 °C, add pyridine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Upon completion (monitored by TLC), quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure to afford N-(2-methoxy-5-methylphenyl)acetamide.

-

-

Fluorination:

-

Dissolve the N-(2-methoxy-5-methylphenyl)acetamide (1.0 eq) in acetonitrile.

-

Add Selectfluor® (1.1 eq) portion-wise at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 12 hours.

-

Monitor the reaction by TLC. Upon completion, cool to room temperature and pour into water.

-

Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield N-(3-fluoro-2-methoxy-5-methylphenyl)acetamide.

-

-

Hydrolysis:

-

Suspend N-(3-fluoro-2-methoxy-5-methylphenyl)acetamide (1.0 eq) in a mixture of ethanol and 6M aqueous HCl.

-

Reflux the mixture for 6 hours.

-

Cool the reaction to room temperature and neutralize with a saturated solution of NaHCO₃.

-

Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

-

Application in the Synthesis of Organic Electronic Materials

The unique electronic properties imparted by the fluoro and methoxy substituents make this compound an excellent candidate for constructing novel materials for OLEDs. The aniline group provides a convenient point of attachment for building larger conjugated systems.

Protocol 2: Synthesis of a Donor-Acceptor Molecule for OLEDs via Suzuki and Buchwald-Hartwig Couplings

This protocol outlines the synthesis of a hypothetical donor-acceptor molecule where this compound acts as the donor core.

Figure 2: Synthetic workflow for a donor-acceptor OLED molecule.

-

Buchwald-Hartwig Amination:

-

In a glovebox, charge a Schlenk flask with a dibromo-acceptor core (e.g., a dibrominated benzothiadiazole derivative) (1.0 eq), this compound (2.2 eq), sodium tert-butoxide (2.5 eq), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).

-

Add anhydrous toluene to the flask.

-

Seal the flask and heat the reaction mixture at 110 °C for 24 hours.

-

Cool the reaction to room temperature, dilute with toluene, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the crude product by column chromatography to yield the diarylated intermediate.

-

-

Suzuki Coupling:

-

To a degassed solution of the diarylated intermediate (1.0 eq) and an appropriate arylboronic ester (e.g., a pyreneboronic acid pinacol ester) (2.5 eq) in a mixture of toluene and water, add K₂CO₃ (4.0 eq) and Pd(PPh₃)₄ (5 mol%).

-

Heat the reaction mixture at 90 °C under an inert atmosphere for 12 hours.[6]

-

Cool the reaction to room temperature and separate the layers. Extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the final product by column chromatography and subsequent recrystallization or sublimation to obtain the high-purity OLED material.

-

Application in Medicinal Chemistry

The incorporation of the this compound scaffold into potential drug candidates can be achieved through various synthetic strategies, including amide bond formation and cross-coupling reactions.

Protocol 3: Synthesis of a Bioactive Amide via Acylation

This protocol describes a straightforward method to synthesize an amide derivative, a common motif in pharmaceuticals.

-

Amide Coupling:

-

Dissolve this compound (1.0 eq) and a carboxylic acid of interest (1.1 eq) in anhydrous DCM.

-

Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 4-Dimethylaminopyridine (DMAP) (0.1 eq).

-

Stir the reaction at room temperature for 12 hours.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography to yield the desired amide.

-

Conclusion

This compound represents a highly promising and versatile building block for the synthesis of a wide array of functional organic materials. Its unique substitution pattern allows for fine-tuning of electronic and steric properties, making it a valuable asset in the development of novel OLED materials and pharmaceutical compounds. The protocols outlined in this application note, derived from established chemical principles and the behavior of analogous structures, provide a solid foundation for researchers to explore the full potential of this intriguing molecule. As the demand for advanced materials continues to grow, the strategic application of such multi-functional building blocks will be instrumental in driving innovation across various scientific disciplines.

References

-

PubChem. (n.d.). 2-Methoxy-5-Methylaniline. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Scientific Laboratory Supplies. (n.d.). 2-Methoxy-5-methylaniline, 99%. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). 3-Fluoro-5-(thiophen-2-ylmethoxymethyl)aniline. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved January 23, 2026, from [Link]

-

DigiChem. (2023, January 13). Advancing OLED Performance with Custom Synthesis. Retrieved January 23, 2026, from [Link]

-

Watson, D. A., Su, M., Teverovskiy, G., Zhang, Y., Garcia-Fortanet, J., Kinzel, T., & Buchwald, S. L. (2009). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Journal of the American Chemical Society, 131(41), 14674–14675. [Link]

-

National Center for Biotechnology Information. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. PubMed Central. [Link]

-

National Center for Biotechnology Information. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PubMed Central. [Link]

-

MDPI. (2023). Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives. Molecules, 28(3), 1248. [Link]

-

ResearchGate. (2020). Applications of Fluorine in Medicinal Chemistry. Retrieved January 23, 2026, from [Link]

-

MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Catalysts, 11(12), 1521. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 4-Fluoroaniline in Modern Pharmaceutical Synthesis. Retrieved January 23, 2026, from [Link]

-

University of Groningen. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(51), 22562-22643. [Link]

-

ResearchGate. (2014). The role of fluorine in medicinal chemistry. Retrieved January 23, 2026, from [Link]

-

Royal Society of Chemistry. (2007). Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. Chemical Communications, (10), 1003-1022. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (2018). Buchwald‐Hartwig amination of aryl halides with substituted anilines. Retrieved January 23, 2026, from [Link]

-

IntechOpen. (2023). Chapter 3: Synthetic Methods for Primary Anilines. In Anilines. [Link]

- Natural Sciences Publishing. (2022). Impact of Different Anode Materials on Performance of Organic Light Emitting Diodes. Journal of New Developments in Chemistry, 5(1).

-

National Center for Biotechnology Information. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]

-

Society of Synthetic Organic Chemistry, Japan. (2018). Synthesis of Organofluorine Compounds with Raw Materials in Fluoro Chemical Industry. Journal of Synthetic Organic Chemistry, Japan, 76(11), 1234-1239. [Link]

- TCI EUROPE N.V. (2022).

-

ResearchGate. (2018). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved January 23, 2026, from [Link]

-

YouTube. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. The Organic Chemist. Retrieved from [Link]

-

Journal of Chemical Education. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation. 98(2), 659-666. [Link]

-

ResearchGate. (2012). Fluorine in Medicinal Chemistry. Retrieved January 23, 2026, from [Link]

Sources

- 1. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Aniline synthesis by amination (arylation) [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. 2-Methoxy-5-Methylaniline | C8H11NO | CID 8445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

Troubleshooting & Optimization

Technical Support Center: 3-Fluoro-2-methoxy-5-methylaniline

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-Fluoro-2-methoxy-5-methylaniline. The following information is synthesized from safety data sheets of structurally similar compounds and established best practices for handling substituted anilines.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation, focusing on the stability and storage of this compound.

Q1: My this compound, which was initially a light-colored solid, has darkened to a brown or black color. Is it still usable?

A1: The darkening of aniline compounds upon storage is a common observation and typically indicates oxidation or slight degradation due to exposure to air and/or light.[1][2] While minor color change may not significantly impact the outcome of all reactions, it is a sign of decreasing purity. For sensitive applications, such as in the final steps of pharmaceutical synthesis, it is crucial to use a pure, light-colored starting material.

-

Causality: The amine functional group in anilines is susceptible to oxidation, which can lead to the formation of colored impurities. This process is often accelerated by exposure to oxygen and UV light.

-

Recommended Action:

-

Assess Purity: Before use, it is advisable to re-analyze the darkened material using techniques like NMR, LC-MS, or GC-MS to determine the purity and identify any significant degradation products.

-

Purification: If the purity is compromised, consider recrystallization or column chromatography to repurify the compound.

-

Preventative Measures: To prevent future discoloration, always store the compound under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial to protect it from light.[3]

-

Q2: I'm observing unexpected side products in my reaction. Could it be related to the stability of my this compound?

A2: Yes, the presence of impurities from degradation can lead to unforeseen side reactions. If the aniline has been improperly stored, it may contain oxidized or polymerized species that can interfere with your desired chemical transformation.

-

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected side products.

-

Expert Insight: Anilines can be sensitive to strong oxidizing agents and acids.[4] Ensure that your reaction conditions are compatible and that all reagents and solvents are of appropriate purity.

Q3: My solid this compound appears clumpy or moist. What could be the cause?

A3: Clumping or a moist appearance can indicate water absorption. While many anilines have low water solubility, they can be hygroscopic to some extent.[3][5][6]

-

Causality: Improperly sealed containers can allow atmospheric moisture to be absorbed by the compound.

-

Recommended Action:

-

Drying: Dry the material under vacuum, preferably with a desiccant.

-

Proper Storage: Always store in a tightly sealed container in a dry environment, such as a desiccator or a glovebox.

-

Frequently Asked Questions (FAQs)

Q4: What are the optimal storage conditions for this compound?

A4: Based on data for similar compounds, the following storage conditions are recommended to ensure long-term stability:

| Parameter | Recommendation | Rationale |

| Temperature | Cool place (some sources suggest <15°C) | To slow down potential degradation reactions. |

| Atmosphere | Under an inert gas (Argon or Nitrogen)[3] | To prevent oxidation. |

| Light | In a dark place or an amber/opaque container[1] | To prevent light-induced degradation. |

| Container | Tightly sealed container[3][4][7] | To prevent exposure to air and moisture. |

| Location | Well-ventilated area[3][4][7][8][9][10][11] | For safety in case of vapor release. |

Q5: What is the expected shelf-life of this compound?

A5: The shelf-life of anilines can be poor if not stored correctly.[11] When stored under the optimal conditions described above (cool, dark, dry, and under an inert atmosphere), the compound should remain stable for an extended period. However, it is best practice to re-analyze the purity of any reactive chemical that has been in storage for more than a year before use in a critical application.

Q6: What are the primary signs of degradation?

A6: The most common visual indicator of degradation is a change in color from a light solid to a darker brown or even black substance.[12] A change in physical state, such as becoming oily or clumpy, can also indicate the absorption of moisture or the formation of impurities. For a definitive assessment, analytical methods are required.

Q7: What materials are incompatible with this compound?

A7: Based on information for related anilines, strong oxidizing agents and strong acids are generally incompatible.[3][4] Contact with these substances can lead to vigorous and potentially hazardous reactions. It is also noted that anilines can attack some forms of plastics and rubber, so appropriate storage containers and handling equipment should be used.[1]

Experimental Protocols

Protocol 1: Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound and dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire a ¹H NMR spectrum. If further characterization is needed, ¹³C, ¹⁹F, and 2D NMR experiments can also be performed.

-

Data Analysis: Integrate the peaks in the ¹H NMR spectrum. The presence of unexpected signals or a deviation from the expected integration ratios can indicate the presence of impurities.

Protocol 2: Repurification by Recrystallization

-

Solvent Selection: Choose a solvent system in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. A co-solvent system (e.g., ethanol/water, hexane/ethyl acetate) may be necessary.

-

Dissolution: Dissolve the impure compound in the minimum amount of the hot solvent.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Quickly filter the hot solution through a fluted filter paper to remove the charcoal.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

-

Purity Verification: Analyze the purity of the recrystallized material using a suitable method (e.g., melting point, NMR).

References

-

PubChem. (n.d.). 2-Methoxy-5-methylaniline. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

GOV.UK. (2021). Aniline - Incident management. Retrieved from [Link]

-

Ministry of the Environment, Japan. (n.d.). 2-Methoxy-5-methylaniline. Retrieved from [Link]

-

Washington State University. (n.d.). Aniline. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). Aniline | Medical Management Guidelines. Retrieved from [Link]

-

Scientific Laboratory Supplies. (n.d.). 2-Methoxy-5-methylaniline, 99%. Retrieved from [Link]

-

PubMed. (n.d.). Degradation of 2-methylaniline and chlorinated isomers of 2-methylaniline by Rhodococcus rhodochrous strain CTM. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-2-methoxy-5-nitroaniline. Retrieved from [Link]

Sources

- 1. nj.gov [nj.gov]

- 2. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. 2-Methoxy-5-Methylaniline | C8H11NO | CID 8445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. env.go.jp [env.go.jp]

- 7. echemi.com [echemi.com]

- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 10. chemicalbook.com [chemicalbook.com]

- 11. archpdfs.lps.org [archpdfs.lps.org]

- 12. echemi.com [echemi.com]

Technical Support Center: Safe Disposal of 3-Fluoro-2-methoxy-5-methylaniline Waste

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of 3-Fluoro-2-methoxy-5-methylaniline waste. As a substituted halogenated aromatic amine, this compound requires careful management to mitigate risks to personnel and the environment. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.

I. Understanding the Hazard Profile

Key Hazard Considerations:

-

Toxicity: Aromatic amines are a class of compounds known for their toxicity. The SDS for the closely related isomer, 2-Methoxy-5-methylaniline, indicates it is harmful if swallowed and may cause cancer[1]. Therefore, it is prudent to handle this compound as a suspected carcinogen.

-

Irritation: Similar compounds are known to cause skin and eye irritation[2].

-

Environmental Hazard: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life. Discharge into sewer systems or the environment must be strictly avoided[3].

A summary of the hazard classifications for a similar compound, 3-Fluoro-5-methoxyaniline, is presented below:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Data sourced from the Safety Data Sheet for 3-Fluoro-5-methoxyaniline[2].

II. Waste Disposal Decision Workflow

The primary and most recommended method for the disposal of this compound waste is through a licensed hazardous waste disposal service that utilizes high-temperature incineration with flue gas scrubbing. For laboratories that generate small quantities and may consider on-site treatment, a chemical degradation method using Fenton's reagent is a potential alternative, although it requires careful execution and validation.

Caption: Step-by-step workflow for the chemical degradation of this compound waste using Fenton's reagent.